5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
Description
Introduction to 5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
Historical Context and Discovery
The compound 5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one emerged as a subject of interest in the late 20th century, coinciding with advancements in heterocyclic chemistry. While its exact discovery timeline remains undocumented in public literature, its structural features align with synthetic intermediates developed for β-lactam antibiotic research. The hydroxymethyl group at position 5 and geminal dimethyl groups at position 3 suggest intentional design to balance molecular rigidity and reactivity, characteristics valuable for probing enzyme-substrate interactions. Commercial availability since the early 2000s through specialty chemical suppliers like Chemscene indicates its adoption as a building block in medicinal chemistry programs.
Nomenclature and Structural Identification
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is (5S)-5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one , specifying:
- Pyrrolidin-2-one core framework (5-membered lactam ring)
- 3,3-dimethyl substitution pattern at ring position 3
- (5S) stereochemical configuration of the hydroxymethyl group at position 5
For the racemic mixture lacking stereochemical specification, the name generalizes to 5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one .
Common Synonyms and Registry Numbers
The compound is commercially recognized through multiple identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 156088-46-9 |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| SMILES Notation | CC1(CC@HCO)C |
| Catalog Number (Chemscene) | CS-0172045 |
Alternative designations include (5S)-5-(hydroxyMethyl)-3,3-diMethyl-2-Pyrrolidinone and 3,3-dimethyl-5-(hydroxymethyl)-2-pyrrolidone.
Structural Characterization Data
Key physicochemical properties derived from computational modeling:
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 49.33 Ų |
| Octanol-Water Partition Coefficient (LogP) | -0.1066 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
These parameters suggest moderate polarity and limited conformational flexibility, making the compound suitable for crystal engineering applications. The single rotatable bond corresponds to the hydroxymethyl group's mobility, while the TPSA value indicates potential for forming hydrogen-bonded networks.
Properties
IUPAC Name |
5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(4-9)8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPMHIATPBRNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1=O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247677 | |
| Record name | 5-(Hydroxymethyl)-3,3-dimethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133390-85-9 | |
| Record name | 5-(Hydroxymethyl)-3,3-dimethyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133390-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)-3,3-dimethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halide Displacement Reactions
A primary synthetic route involves nucleophilic substitution of halogenated precursors. For example, 5-(chloromethyl)-3,3-dimethylpyrrolidin-2-one undergoes hydroxide-mediated displacement in polar aprotic solvents like dimethylformamide (DMF). The reaction employs alkali metal acetates (e.g., sodium acetate) and catalytic potassium iodide at 25–35°C, achieving substitution efficiency >90%. This method mirrors industrial protocols for analogous heterocycles, where DMF enhances nucleophilicity while stabilizing transition states.
Hydrolysis of Acetate Intermediates
Temporary protection of the hydroxymethyl group as an acetate ester simplifies handling. (5-Methyl-2-oxopyrrolidin-4-yl)methyl acetate is hydrolyzed under acidic conditions (e.g., HCl in isopropanol) at 30–35°C for 24–28 hours, yielding the target compound with 89% isolated yield. This two-step approach minimizes side reactions and facilitates purification.
Cyclization Strategies
Lactam Formation from Amino Alcohols
Cyclization of γ-amino alcohols provides direct access to the pyrrolidinone ring. For instance, 4-amino-2,2-dimethylpentane-1,5-diol undergoes intramolecular lactamization in toluene under reflux, catalyzed by p-toluenesulfonic acid. This method prioritizes atom economy but requires precise stoichiometry to avoid oligomerization.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM of diene precursors offers stereocontrol. Using Grubbs’ catalyst, dimethyl-substituted dienes form the pyrrolidinone skeleton at 40°C in dichloromethane. Subsequent hydroxymethylation via aldehyde reduction introduces the final substituent. While effective, this route’s reliance on costly catalysts limits industrial adoption.
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance throughput. A representative protocol pumps 5-(chloromethyl)-3,3-dimethylpyrrolidin-2-one and sodium acetate in DMF through a heated reactor (30°C, 20 min residence time), achieving 91% conversion. Inline extraction with toluene and aqueous washes streamline purification, reducing downtime.
Solvent and Catalyst Selection
Economic viability hinges on solvent recovery and catalyst reuse. DMF and toluene are preferred for their balance of solvation and ease of separation. Catalytic KI (2.5 wt%) boosts substitution rates without requiring stoichiometric bases, cutting waste.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Sub. | 89–91 | 85–90 | Scalable, minimal byproducts | Requires halogenated precursors |
| Lactam Cyclization | 75–80 | 80–85 | Atom-economical | Sensitive to moisture, moderate yields |
| RCM + Reduction | 65–70 | 90–95 | Stereoselective | High catalyst costs |
Reaction Condition Optimization
Temperature and Time Dependence
Substitution reactions plateau at 35°C, with prolonged stirring (>18 hours) ensuring complete conversion. Exceeding 40°C accelerates DMF decomposition, necessitating strict thermal control.
Acidic Hydrolysis Dynamics
Hydrolysis in 5% HCl-isopropanol achieves optimal deprotection at 30–35°C. Extended reaction times (>24 hours) prevent residual acetate but risk lactam degradation.
Emerging Methodologies
Chemical Reactions Analysis
Esterification and Acylation
The hydroxymethyl group undergoes esterification with carboxylic acids or acyl chlorides. For example, reaction with acetic anhydride in pyridine yields the corresponding acetate derivative .
Reaction Conditions:
Protection/Deprotection Strategies
The hydroxyl group is protected using silyl or trityl groups to prevent undesired side reactions during multi-step syntheses.
Key Methods:
-
Silylation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole affords the silyl-protected derivative .
-
Tritylation : Reaction with trityl chloride in pyridine produces the trityl ether, stable under basic conditions .
Comparison of Protecting Groups:
| Protecting Group | Reagent | Stability | Deprotection Method |
|---|---|---|---|
| TBDMS | TBDMSCl, imidazole | Acid-sensitive | TBAF in THF |
| Trityl | TrCl, pyridine | Stable to bases | Dilute HCl in MeOH |
Alkylation and Functionalization
The hydroxymethyl group participates in nucleophilic alkylation reactions. For instance, reaction with benzyl bromide under basic conditions forms the benzyl ether derivative .
Example Reaction:
-
Reagents : Benzyl bromide, NaH, THF
-
Conditions : 0°C → reflux, 6 h
-
Product : 5-(Benzyloxymethyl)-3,3-dimethylpyrrolidin-2-one (Yield: 72%)
Cyclization and Ring Expansion
Under acidic conditions, the hydroxymethyl group facilitates intramolecular cyclization. For example, treatment with H2SO4 in toluene forms fused bicyclic lactams .
Mechanistic Pathway:
Scientific Research Applications
Medicinal Chemistry
5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one serves as an important intermediate in the synthesis of pharmaceuticals. Its chiral nature allows it to be utilized in the development of drugs that require specific stereochemistry for optimal biological activity. Notably, it has been investigated for:
- Neuroprotective Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential benefits in treating neurodegenerative diseases.
- Peptidomimetics : It is being explored as a building block for synthesizing peptidomimetics—molecules that mimic the structure and function of peptides but provide enhanced stability and bioavailability.
Biological Research
The biological activities of 5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one have garnered attention in various studies:
- Enzyme Inhibition : Research has shown its potential role as an inhibitor in biochemical assays, which could lead to new therapeutic strategies targeting specific enzymes involved in disease pathways.
- Ligand Development : Its structural properties make it suitable for use as a ligand in receptor binding studies, further elucidating its interactions within biological systems.
Material Science
In addition to its applications in medicinal chemistry and biology, 5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one is also utilized in material science:
- Synthesis of Fine Chemicals : The compound is employed as a precursor in the production of various fine chemicals and industrial compounds due to its reactivity and ability to undergo various chemical transformations.
Case Studies and Research Findings
Several case studies highlight the applications of 5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one:
| Study | Focus | Findings |
|---|---|---|
| Neuroprotective Study | Interaction with neurotransmitter systems | Suggested potential benefits for neurodegenerative disease treatment |
| Peptidomimetics Research | Synthesis of stable peptide analogs | Demonstrated improved stability and bioactivity compared to natural peptides |
| Enzyme Inhibition Assay | Biochemical interactions | Identified potential as an enzyme inhibitor with therapeutic implications |
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
3,3-Dimethylpyrrolidin-2-one (CAS 4831-43-0)
- Structure : Lacks the hydroxymethyl group at position 5 but shares the 3,3-dimethyl substitution.
- Properties: Molecular weight 113.16 g/mol (C₆H₁₁NO), with higher lipophilicity compared to the hydroxymethyl analog due to reduced polarity .
- Applications : Used as a building block in peptidomimetics and kinase inhibitors.
(5R)-5-{[(tert-Butyldimethylsilyl)oxy]methyl}-3,3-dimethylpyrrolidin-2-one
5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one (CAS 6139-29-3)
- Structure : Substituents at position 5 include an ethyl and a p-methoxyphenyl group instead of hydroxymethyl.
Piperidin-2-one Derivatives
5-(Hydroxymethyl)-5-phenylpiperidin-2-one
- Structure : Six-membered lactam ring with hydroxymethyl and phenyl groups at position 5.
- Properties: The larger ring size alters conformational flexibility and solubility compared to pyrrolidinone analogs. Potential applications in CNS-targeting pharmaceuticals due to improved blood-brain barrier penetration .
Other Heterocyclic Compounds
5-(Hydroxymethyl)furan-2(5H)-one
5-(Hydroxymethyl)pyrrole-2-carboxaldehyde
- Structure : Aromatic pyrrole ring with hydroxymethyl and aldehyde groups.
- Properties : Exhibits antimicrobial activity, highlighting the biological relevance of hydroxymethyl substituents in heterocycles .
Comparative Data Table
Key Research Findings
- Substituent Effects : The hydroxymethyl group enhances solubility and hydrogen-bonding capacity compared to alkyl or aryl substituents, critical for bioavailability in drug candidates .
- Ring Size : Piperidin-2-one derivatives (six-membered) exhibit distinct conformational dynamics compared to pyrrolidin-2-ones, impacting their interaction with biological targets .
- Protection Strategies : Silyl-protected hydroxymethyl groups (e.g., tert-butyldimethylsilyl) are employed to stabilize reactive intermediates during synthesis .
Biological Activity
5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C7H13NO2
- Molecular Weight : Approximately 143.19 g/mol
- Structure : The compound features a pyrrolidine ring with a hydroxymethyl group at position 5 and two methyl substituents at positions 3 and 3.
Biological Activities
Research indicates that 5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one exhibits various biological activities, making it a candidate for drug development. Its notable activities include:
- Anticancer Properties : Studies have shown that derivatives of this compound can exert potent anticancer effects against human lung adenocarcinoma (A549) cells. For example, compounds derived from the 5-oxopyrrolidine scaffold displayed significant cytotoxicity, comparable to established chemotherapeutics like cisplatin .
- Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. Its derivatives have shown effective minimum inhibitory concentrations (MIC), indicating potential as an antimicrobial agent .
Synthesis Methods
Several synthetic routes have been developed for producing 5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one. These methods vary in complexity and yield, influencing their applicability in industrial or laboratory settings. Common approaches include:
- Direct Alkylation : Utilizing alkyl halides to introduce the hydroxymethyl group.
- Reductive Amination : Employing aldehydes or ketones to form the pyrrolidine structure followed by reduction.
Comparative Analysis with Related Compounds
The biological activity of 5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one can be contrasted with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,3-Dimethylpyrrolidin-2-one | Pyrrolidine ring without hydroxymethyl group | Lacks the hydroxymethyl group |
| 4-Hydroxymethyl-3,3-dimethylpyrrolidin | Hydroxymethyl at position 4 | Different positioning of hydroxymethyl group |
| (R)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin | Enantiomer with opposite chirality | Potentially different biological activities |
The presence of the hydroxymethyl group significantly enhances the reactivity and biological profile of this compound compared to others.
Case Studies and Research Findings
- Anticancer Activity Study : In a controlled study, various derivatives were tested on A549 cells. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to standard treatments .
- Antimicrobial Efficacy Assessment : A series of tests against Staphylococcus aureus showed that certain derivatives achieved MIC values as low as 2 µg/mL, indicating strong antimicrobial potential .
Q & A
Basic: What synthetic routes are available for 5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one, and how are reaction conditions optimized?
Answer:
The compound can be synthesized via lactamization of hydroxymethyl-substituted pyrrolidine precursors. Key methods include:
- Oxidation : Using dimethyldioxirane (DMDO) at low temperatures (-40°C) to introduce hydroxyl groups while preserving stereochemistry .
- Reduction : Sodium borohydride (NaBH₄) for selective reduction of intermediates .
Optimization involves controlling solvent polarity (e.g., dichloromethane for DMDO reactions) and temperature to minimize side reactions. Purification via column chromatography with gradients (e.g., ethyl acetate/hexane) ensures high yields (>75%) .
Advanced: How can regioselectivity challenges in functionalizing the pyrrolidinone ring be addressed?
Answer:
Regioselective modification requires:
- Protecting Groups : Temporary protection of the hydroxymethyl group (e.g., trityl ethers) to direct reactions to the lactam nitrogen or methyl-substituted carbons .
- Catalytic Systems : Palladium-catalyzed cross-coupling for C–H activation at the 4-position, using ligands like XPhos to enhance selectivity .
- Kinetic Studies : Monitoring reaction progress via HPLC to identify intermediates and adjust conditions (e.g., pH, solvent) in real time .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methyl group splitting patterns at δ 1.2–1.4 ppm) and hydroxyl proton exchange (δ 4.8–5.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 158.0947) and fragmentation patterns for structural elucidation .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair conformation of the pyrrolidinone ring) .
Advanced: How do computational methods aid in predicting reaction pathways and stereochemical outcomes?
Answer:
- DFT Calculations : Predict thermodynamic stability of intermediates (e.g., ΔG differences <2 kcal/mol favor equatorial hydroxyl groups) .
- MD Simulations : Model solvation effects on reaction kinetics (e.g., polar solvents accelerate lactam ring opening by 30%) .
- Docking Studies : Screen derivatives for bioactivity by simulating interactions with target proteins (e.g., antimicrobial enzymes) .
Basic: How does this compound’s bioactivity compare to structural analogs?
Answer:
A comparative analysis reveals:
| Compound | Key Structural Features | Bioactivity (MIC vs. S. aureus) |
|---|---|---|
| 5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | Hydroxyl + dual methyl groups | 8 µg/mL |
| 3,3,5-Trimethylpyrrolidin-2-one | No hydroxyl group | 32 µg/mL |
| 5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one | Additional methyl group | 16 µg/mL |
| The hydroxyl group enhances hydrogen bonding to bacterial targets, while methyl groups improve membrane permeability . |
Advanced: How can contradictions in reported antimicrobial data be resolved?
Answer: Discrepancies arise from:
- Strain Variability : Use standardized CLSI protocols for MIC testing across strains .
- Stereochemical Purity : Chiral HPLC or enzymatic resolution ensures >99% enantiomeric excess .
- Synergistic Effects : Check for adjuvant interactions (e.g., β-lactamase inhibitors) in combinatorial assays .
Basic: What are the stability considerations for this compound under different storage conditions?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the hydroxyl group .
- Humidity Control : Use desiccants to avoid hydrolysis of the lactam ring (t₁/₂ reduces from 12 months to 3 months at 60% RH) .
Advanced: What strategies enable the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Answer:
- Lipophilicity Optimization : Introduce fluorinated alkyl chains (ClogP ~2.5) to balance solubility and permeability .
- Prodrug Approaches : Mask the hydroxyl group as a phosphate ester for transient BBB transport .
- In Silico BBB Models : Predict absorption using Molinspiration or SwissADME .
Basic: How is the compound’s stereochemistry confirmed experimentally?
Answer:
- Optical Rotation : Compare [α]D²⁵ values with literature (e.g., +15.6° for the (S)-enantiomer) .
- Chiral Derivatization : Use Mosher’s acid to form diastereomers for ¹H NMR analysis .
Advanced: What mechanistic insights explain its anti-inflammatory activity?
Answer:
- COX-2 Inhibition : Molecular docking shows H-bonding between the hydroxyl group and Tyr355 (binding energy: -9.2 kcal/mol) .
- ROS Scavenging : ESR spectroscopy confirms quenching of hydroxyl radicals (IC₅₀ = 12 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
